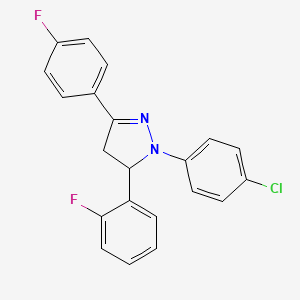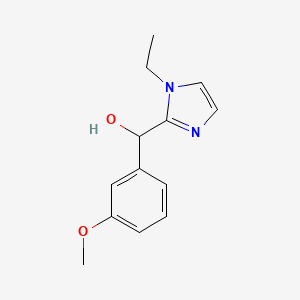![molecular formula C17H17F3N2 B4881556 1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4881556.png)
1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a 3,4-difluorophenylmethyl group and a 4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 3,4-difluorobenzyl chloride with 4-fluorophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)piperazine: Shares the piperazine core but lacks the 3,4-difluorophenylmethyl group.
1-(2,4-Difluorophenyl)piperazine: Similar structure but with different substitution pattern on the phenyl ring.
1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of difluorophenylmethyl
Uniqueness: 1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both 3,4-difluorophenylmethyl and 4-fluorophenyl groups. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2/c18-14-2-4-15(5-3-14)22-9-7-21(8-10-22)12-13-1-6-16(19)17(20)11-13/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOQZVIXINSYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
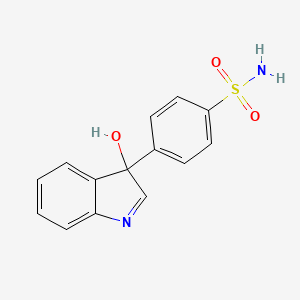
![2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4881478.png)
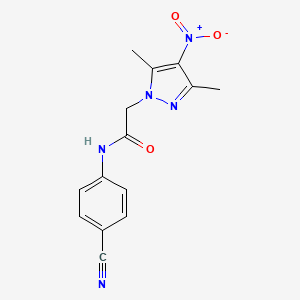
![[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone](/img/structure/B4881492.png)
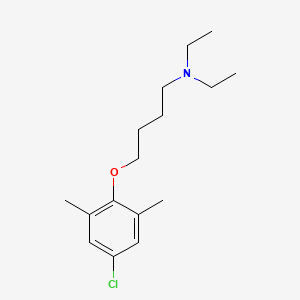
![3-[2-(4-Acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B4881515.png)
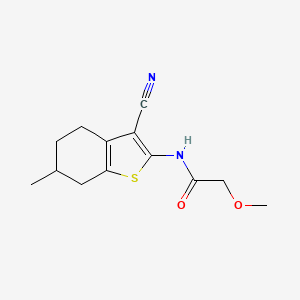
![2-(MORPHOLIN-4-YL)-6-(4-PHENOXYPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE](/img/structure/B4881523.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-indol-3-ylmethyl)methylamine](/img/structure/B4881528.png)
![4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4881534.png)
![1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone](/img/structure/B4881540.png)
![3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B4881542.png)
